6-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
Description
Properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-3-hydroxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-3-1-8(2-4-9)13-17-12-6-5-10(16)7-11(12)14(19)18(13)20/h1-7,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFZHKXJYADZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the cyclization of appropriate aniline derivatives with isatoic anhydride or its derivatives. One common method includes the reaction of 4-chloroaniline with isatoic anhydride in the presence of a base such as sodium hydroxide, followed by cyclization to form the quinazolinone core. The reaction conditions often involve refluxing in a suitable solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-chloro-2-(4-chlorophenyl)-3-quinazolinone.
Reduction: Formation of 6-chloro-2-(4-chlorophenyl)-3-aminoquinazolinone.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Mechanisms of Action
Research has demonstrated that 6-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest, particularly at the G2/M phase. This mechanism is crucial as it prevents cancer cells from dividing and proliferating .
Case Studies
A study published in 2023 evaluated a series of quinazolinone derivatives, including this compound, for their cytotoxic effects against breast cancer and hepatocellular carcinoma. The results indicated that compounds with similar structures displayed potent activity against these cancer types, suggesting that modifications to the quinazolinone core can enhance therapeutic efficacy .
Antiviral Properties
Anti-Hepatitis B Virus Activity
this compound derivatives have been synthesized and evaluated for their antiviral activity against hepatitis B virus (HBV). One notable derivative exhibited significant inhibitory effects on HBV replication and the secretion of hepatitis surface antigens, indicating its potential as a therapeutic agent for HBV infections .
Antimycobacterial Activity
Inhibition of Mycobacterial Growth
The quinazolinone scaffold has been recognized for its ability to inhibit mycobacterial non-proton pumping type II NADH dehydrogenase (NDH-2), a critical enzyme in the respiratory metabolism of bacteria. This inhibition is particularly relevant for the development of new treatments against tuberculosis, where quinazolinones have shown promising results in enhancing activity against Mycobacterium tuberculosis .
Development of Diagnostic Tools
Fluorogenic Probes for Cellular Imaging
Recent studies have explored the synthesis of fluorogenic probes based on this compound for cellular imaging applications. These probes are designed to selectively target monoamine oxidase enzymes, which play a significant role in various neurodegenerative diseases. The ability to visualize these enzymes within cells can aid in early diagnosis and monitoring of disease progression .
Structure-Activity Relationship Studies
Optimization of Pharmacological Properties
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological properties of quinazolinone derivatives. These studies focus on modifying different substituents on the quinazolinone core to enhance biological activity while minimizing toxicity. The presence of chlorine atoms at specific positions has been identified as a favorable modification that enhances anticancer and anticonvulsant activities .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Induces cell cycle arrest in cancer cells | Significant growth inhibition in various cancer cell lines |
| Antiviral Properties | Inhibits hepatitis B virus replication | Promising anti-HBV activity with low IC50 values |
| Antimycobacterial Activity | Inhibits NDH-2 enzyme critical for Mycobacterium tuberculosis | Enhanced activity against Mycobacterium tuberculosis |
| Diagnostic Tools | Development of fluorogenic probes for imaging | Probes targeting monoamine oxidase for neurodegenerative disease diagnostics |
| SAR Studies | Optimization of pharmacological properties through structural modifications | Identification of beneficial modifications enhancing activity |
Mechanism of Action
The mechanism of action of 6-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl Groups : Present in most compounds, suggesting a role in enhancing lipophilicity and target binding .
- Hydroxyl vs. Sulfonamide/Alkynyl Groups : The hydroxyl group in the target compound may improve solubility compared to sulfonamide () or alkynyl derivatives () but could reduce membrane permeability .
- Heterocyclic Additions : Thiadiazole () and pyrimidine () moieties introduce additional hydrogen-bonding or π-stacking interactions, enhancing anticonvulsant or antiviral activity.
Anticonvulsant Activity
- The thiadiazole-quinazolinone hybrid () showed potent anticonvulsant activity (30 mg/kg) in scPTZ and MES models, attributed to nitro and chloro substituents .
Antiviral Activity
Cytotoxic/Anticancer Activity
- Styryl and nitrostyryl derivatives () demonstrated cytotoxicity via intercalation or topoisomerase inhibition, with melting points >300°C indicating high stability .
Physicochemical and Spectral Comparisons
Biological Activity
6-Chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, a member of the quinazoline family, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C14H8Cl2N2O2
- CAS Number : 106038-62-4
- Molecular Weight : 307.13 g/mol
1. Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties through various mechanisms:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. In vitro studies demonstrated that derivatives of quinazoline can effectively inhibit EGFR autophosphorylation, leading to reduced cell proliferation in cancer cell lines such as MCF7 (breast) and A549 (lung) .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.096 | MCF7 |
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | 0.096 | A549 |
2. Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens. Studies have indicated that quinazoline derivatives can act against Gram-positive and Gram-negative bacteria as well as fungi .
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Candida albicans | Inhibited |
3. Antiviral Activity
Recent research highlights the antiviral potential of quinazoline derivatives against HIV and other viral infections. The structural modifications in these compounds enhance their efficacy against viral replication .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Screening
In another study, various quinazoline derivatives were screened for antimicrobial activity. The results demonstrated that compounds with halogen substitutions exhibited enhanced activity against both bacterial and fungal strains, supporting the hypothesis that structural modifications can lead to improved pharmacological profiles .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- EGFR Kinase Inhibition : By binding to the ATP-binding site of EGFR, it prevents autophosphorylation, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.
- Antimicrobial Mechanisms : The compound disrupts microbial cell wall synthesis and function, leading to cell death.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, and how do reaction conditions influence yield?
- Methodological Answer : Traditional synthesis involves condensation of 2-aminobenzamides with substituted benzyl chlorides or aldehydes under high-temperature conditions (180°C) using phosphorus pentoxide (P₂O₅) and amine hydrochlorides as reagents . For example, heating methyl 2-acylaminobenzoate with amine hydrochlorides and P₂O₅ in N,N-dimethylcyclohexylamine yields 4(3H)-quinazolinones in ~88% yield after recrystallization . Lower yields may result from incomplete cyclization or side reactions under suboptimal temperatures.
Q. Which analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is definitive for resolving crystalline structure and substituent positions . Complementary techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.27–8.30 ppm) and confirms chlorine substituents .
- IR Spectroscopy : Detects carbonyl (C=O) stretches at ~1680 cm⁻¹ and hydroxyl groups .
- Elemental Analysis : Validates empirical formulas (e.g., C₁₄H₉Cl₂N₂O₂) .
Q. How can researchers screen the antimicrobial activity of quinazolinone derivatives?
- Methodological Answer : Use standardized protocols like agar diffusion or broth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . For example, 6,8-disubstituted quinazolinones exhibit MIC values <50 µg/mL against S. aureus when tested with 2-thioxo-pyrimidine derivatives . Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cell lines.
Advanced Research Questions
Q. How can electrochemical synthesis be optimized to produce this compound under mild conditions?
- Methodological Answer : Electrochemical methods using aluminum/carbon electrodes in acetic acid enable oxidative cyclization of 2-aminobenzamides at room temperature, avoiding high thermal stress . Key parameters:
- Electrolyte : Acetic acid enhances proton transfer and stabilizes intermediates.
- Current Density : 10 mA/cm² balances reaction rate and side-product formation.
- Yield Comparison : Electrochemical routes achieve ~75–85% yield vs. 60–70% for thermal methods .
Q. What strategies resolve contradictions in reported biological activities of quinazolinone derivatives?
- Methodological Answer : Discrepancies (e.g., anti-inflammatory vs. inactive results) may arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance COX-2 inhibition, while bulky groups reduce bioavailability .
- Assay Variability : Standardize protocols (e.g., OECD guidelines) for edema inhibition (carrageenan-induced rat paw) or IL-6 suppression .
- Purity : HPLC-MS (>95% purity) ensures activity correlates with the target compound .
Q. How do reaction mechanisms differ between thermal and electrochemical synthesis of quinazolinones?
- Methodological Answer :
- Thermal Routes : Proceed via acid-catalyzed cyclodehydration of 2-aminobenzamides, forming a carbocation intermediate that undergoes nucleophilic attack by the amide nitrogen .
- Electrochemical Routes : Anodic oxidation generates radical intermediates, facilitating cyclization without metal catalysts . Mechanistic studies using cyclic voltammetry show oxidation peaks at +1.2 V (vs. Ag/AgCl), correlating with radical formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
